molecular formula C11H15ClN2O2 B3393788 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride CAS No. 509076-92-0

1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride

Cat. No.: B3393788
CAS No.: 509076-92-0
M. Wt: 242.7 g/mol
InChI Key: SSTXRUBKJPZJBK-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride is a chemical compound known for its diverse applications in scientific research. It features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, forming a structure that is often explored for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with piperazine under specific conditions. A common method includes:

    Starting Materials: Benzo[d][1,3]dioxole and piperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

    Purification: The product is usually purified by recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control over reaction parameters and conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Depending on the conditions, oxidation can yield various oxygenated derivatives.

    Reduction Products: Reduction typically results in the formation of hydrogenated derivatives.

    Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)methanamine: Similar structure but with an amine group instead of a piperazine ring.

    1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Features a ketone group instead of a piperazine ring.

    1-(Benzo[d][1,3]dioxol-5-yl)ethanol: Contains an alcohol group instead of a piperazine ring.

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole and piperazine moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-10-11(15-8-14-10)7-9(1)13-5-3-12-4-6-13;/h1-2,7,12H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTXRUBKJPZJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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